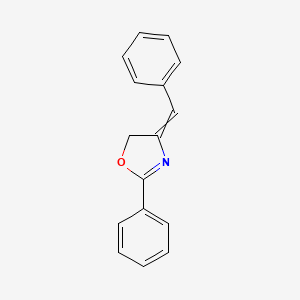![molecular formula C11H16NO4P B14448327 4-[ethoxy(ethyl)phosphoryl]oxybenzamide CAS No. 74038-41-8](/img/structure/B14448327.png)
4-[ethoxy(ethyl)phosphoryl]oxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Ethoxy(ethyl)phosphoryl]oxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy(ethyl)phosphoryl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[ethoxy(ethyl)phosphoryl]oxybenzamide typically involves the reaction of 4-hydroxybenzamide with ethyl phosphorodichloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorodichloridate. The general reaction scheme is as follows:
- Dissolve 4-hydroxybenzamide in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add ethyl phosphorodichloridate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Ethoxy(ethyl)phosphoryl]oxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the ethoxy(ethyl)phosphoryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine oxide derivatives.
Substitution: Formation of substituted benzamide or phosphoryl derivatives.
Applications De Recherche Scientifique
4-[Ethoxy(ethyl)phosphoryl]oxybenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[ethoxy(ethyl)phosphoryl]oxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The benzamide core can interact with hydrophobic pockets or aromatic residues, enhancing the binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzamide: Lacks the ethoxy(ethyl)phosphoryl group but shares the benzamide core.
Ethyl Phosphorodichloridate: Contains the phosphoryl group but lacks the benzamide core.
4-Ethoxybenzamide: Contains the ethoxy group but lacks the phosphoryl group.
Uniqueness
4-[Ethoxy(ethyl)phosphoryl]oxybenzamide is unique due to the presence of both the ethoxy(ethyl)phosphoryl group and the benzamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
74038-41-8 |
|---|---|
Formule moléculaire |
C11H16NO4P |
Poids moléculaire |
257.22 g/mol |
Nom IUPAC |
4-[ethoxy(ethyl)phosphoryl]oxybenzamide |
InChI |
InChI=1S/C11H16NO4P/c1-3-15-17(14,4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H2,12,13) |
Clé InChI |
UBNXGZRGACOTNW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC)OC1=CC=C(C=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
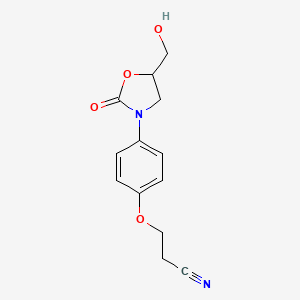
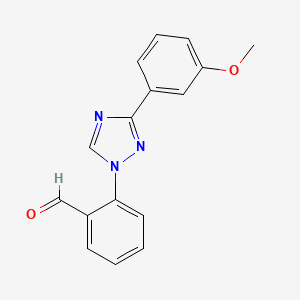
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)

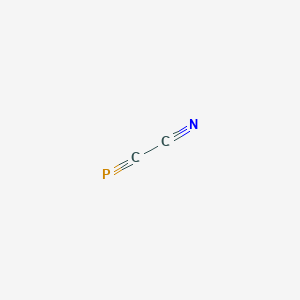

![4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14448286.png)
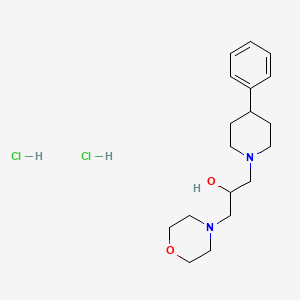
![1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate](/img/structure/B14448290.png)


